5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine
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Overview
Description
5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 5th position and an isopropyl group at the 1st position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The reaction conditions usually include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid at room temperature.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) at elevated pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-alkylated triazole derivatives.
Scientific Research Applications
5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound without any substituents.
1-methyl-1H-1,2,3-triazole: A similar compound with a methyl group at the 1st position.
4-phenyl-1H-1,2,3-triazole: A compound with a phenyl group at the 4th position.
Uniqueness
5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both ethyl and isopropyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-ethyl-1-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-4-6-7(8)9-10-11(6)5(2)3/h5H,4,8H2,1-3H3 |
InChI Key |
PWRUURDIRHXLRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C(C)C)N |
Origin of Product |
United States |
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